molecular formula C10H21NO2 B11755655 Methyl 3-(methyl(pentan-3-yl)amino)propanoate

Methyl 3-(methyl(pentan-3-yl)amino)propanoate

Cat. No.: B11755655
M. Wt: 187.28 g/mol
InChI Key: BIPIORYCMGBKEB-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(pentan-3-yl)amino)propanoate: is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.27924 g/mol . This compound is characterized by its ester functional group and a substituted amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methyl(pentan-3-yl)amino)propanoate typically involves the esterification of 3-(methyl(pentan-3-yl)amino)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(methyl(pentan-3-yl)amino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(methyl(pentan-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which then interacts with its target. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methyl(pentan-3-yl)amino)propanoate is unique due to its specific substitution pattern on the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and pharmaceuticals .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(pentan-3-yl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-5-9(6-2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3

InChI Key

BIPIORYCMGBKEB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(C)CCC(=O)OC

Origin of Product

United States

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